

Application Notes and Protocols for Biotin-d2-1 in Cell Culture Experiments

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Compound of Interest

Compound Name: Biotin-d2-1

Cat. No.: B15088256

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin essential for a variety of metabolic processes in all living cells. It acts as a covalently bound cofactor for five mammalian carboxylases involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] Beyond its classic role as a coenzyme, biotin also plays a significant part in regulating gene expression and cell signaling.[2][3]

Biotin-d2-1 is a stable isotope-labeled version of biotin where two hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a powerful tool in cell culture experiments, primarily for two applications: as an internal standard for the accurate quantification of biotin and as a tracer to study metabolic pathways.[4][5] These applications are critical in understanding cellular metabolism, drug development, and disease research.

This document provides detailed application notes and protocols for the use of **Biotin-d2-1** in cell culture experiments, tailored for researchers, scientists, and drug development professionals.

Key Applications

Biotin-d2-1 serves as an invaluable tool in a range of cell culture applications:

- **Quantitative Analysis of Biotin:** As an internal standard in mass spectrometry (LC-MS/MS), **Biotin-d2-1** allows for the precise and accurate measurement of endogenous biotin levels in cell lysates and culture media. This is crucial for studying biotin uptake, metabolism, and homeostasis in various cell types, including cancer cells which often exhibit altered metabolic dependencies.
- **Metabolic Flux Analysis:** By tracing the metabolic fate of the deuterated label, researchers can elucidate the activity of biotin-dependent pathways. This includes monitoring fatty acid synthesis, amino acid catabolism, and the tricarboxylic acid (TCA) cycle.
- **Protein Turnover Studies:** While less common, stable isotope-labeled biomolecules can be used to study the turnover rates of proteins to which they are incorporated or attached.
- **Drug Development:** Understanding how drugs affect biotin metabolism and signaling can be crucial. **Biotin-d2-1** can be used to assess the impact of therapeutic compounds on biotin-dependent pathways.

Data Presentation

Table 1: Properties of Biotin-d2-1

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ D ₂ N ₂ O ₃ S	
Molecular Weight	246.32 g/mol	
Isotopic Purity	≥98 atom % D	
Appearance	White to off-white powder	
Solubility	Soluble in DMSO	

Table 2: Example LC-MS/MS Parameters for Biotin and Biotin-d2 Quantification

Parameter	Setting	Reference
LC Column	C18 (e.g., 100 mm × 2.1 mm; 1.7 µm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	Acetonitrile or Methanol	
Flow Rate	0.3 mL/min	
Injection Volume	5-40 µL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transition (Biotin)	m/z 245.1 → 227.1, 166.1	
MRM Transition (Biotin-d2)	m/z 247.1 → 229.1, 168.1	N/A

Note: MRM transitions for Biotin-d2 are predicted based on a +2 Da shift from biotin and may require optimization.

Table 3: Effect of Biotin Supplementation on Gene Expression in Human Peripheral Blood Mononuclear Cells

Gene	Fold Change (Biotin Supplemented vs. Control)	Reference
Interferon-gamma (IFN-γ)	+4.3	
Interleukin-1beta (IL-1β)	+5.6	
3-Methylcrotonyl-CoA Carboxylase	+8.9	
Interleukin-4 (IL-4)	-6.8	

This table summarizes data from a study where healthy adults were supplemented with biotin. While not a direct cell culture experiment with **Biotin-d2-1**, it highlights biotin's impact on gene

expression, a process that can be investigated using stable isotope tracers.

Experimental Protocols

Protocol 1: Quantification of Intracellular Biotin using Biotin-d2-1 as an Internal Standard

This protocol describes the use of **Biotin-d2-1** to accurately quantify the concentration of endogenous biotin in cultured cells using LC-MS/MS.

Materials:

- Cultured cells of interest
- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- **Biotin-d2-1** stock solution (e.g., 1 mg/mL in DMSO)
- Acetonitrile, ice-cold
- LC-MS/MS system

Procedure:

- Cell Culture: Culture cells to the desired confluency under standard conditions.
- Cell Harvesting:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Lyse the cells directly in the culture dish by adding an appropriate volume of lysis buffer.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

- Sample Preparation:
 - To a known amount of protein lysate (e.g., 100 µg), add a known amount of **Biotin-d2-1** internal standard (e.g., 10 ng). The optimal amount of internal standard should be determined empirically.
 - Add three volumes of ice-cold acetonitrile to precipitate the proteins.
 - Vortex vigorously and incubate at -20°C for 30 minutes.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- LC-MS/MS Analysis:
 - Carefully transfer the supernatant to an LC-MS vial.
 - Analyze the sample using an LC-MS/MS system with optimized parameters for biotin and **Biotin-d2-1** detection (refer to Table 2 for starting points).
- Data Analysis:
 - Quantify the peak areas for both biotin and **Biotin-d2-1**.
 - Calculate the concentration of biotin in the sample by comparing the peak area ratio of biotin to **Biotin-d2-1** against a standard curve.

Protocol 2: Metabolic Labeling with Biotin-d2-1 to Trace Fatty Acid Synthesis

This protocol outlines a method to trace the incorporation of biotin into the fatty acid synthesis pathway.

Materials:

- Adipocyte cell line (e.g., 3T3-L1)
- Biotin-free cell culture medium

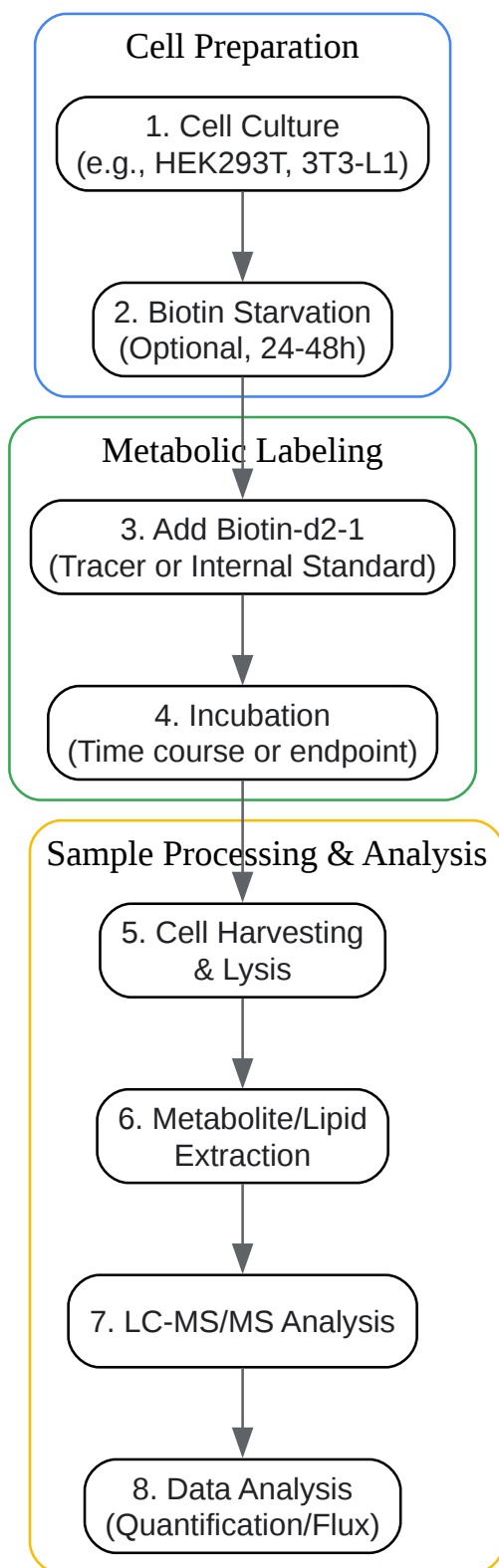
- Dialyzed fetal bovine serum (dFBS)
- **Biotin-d2-1**
- Reagents for fatty acid extraction (e.g., hexane/isopropanol mixture)
- GC-MS or LC-MS system for fatty acid analysis

Procedure:

- Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.
- Biotin Starvation (Optional): To enhance the uptake and incorporation of the tracer, culture the cells in a biotin-free medium supplemented with dFBS for 24-48 hours prior to the experiment.
- Metabolic Labeling:
 - Replace the culture medium with fresh biotin-free medium containing a known concentration of **Biotin-d2-1** (e.g., 10-100 nM).
 - Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
- Cell Harvesting and Lipid Extraction:
 - At each time point, wash the cells with ice-cold PBS.
 - Extract total lipids from the cells using a suitable solvent system (e.g., Folch method).
- Fatty Acid Analysis:
 - Saponify the extracted lipids to release fatty acids.
 - Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMES) for GC-MS analysis or analyze directly by LC-MS.

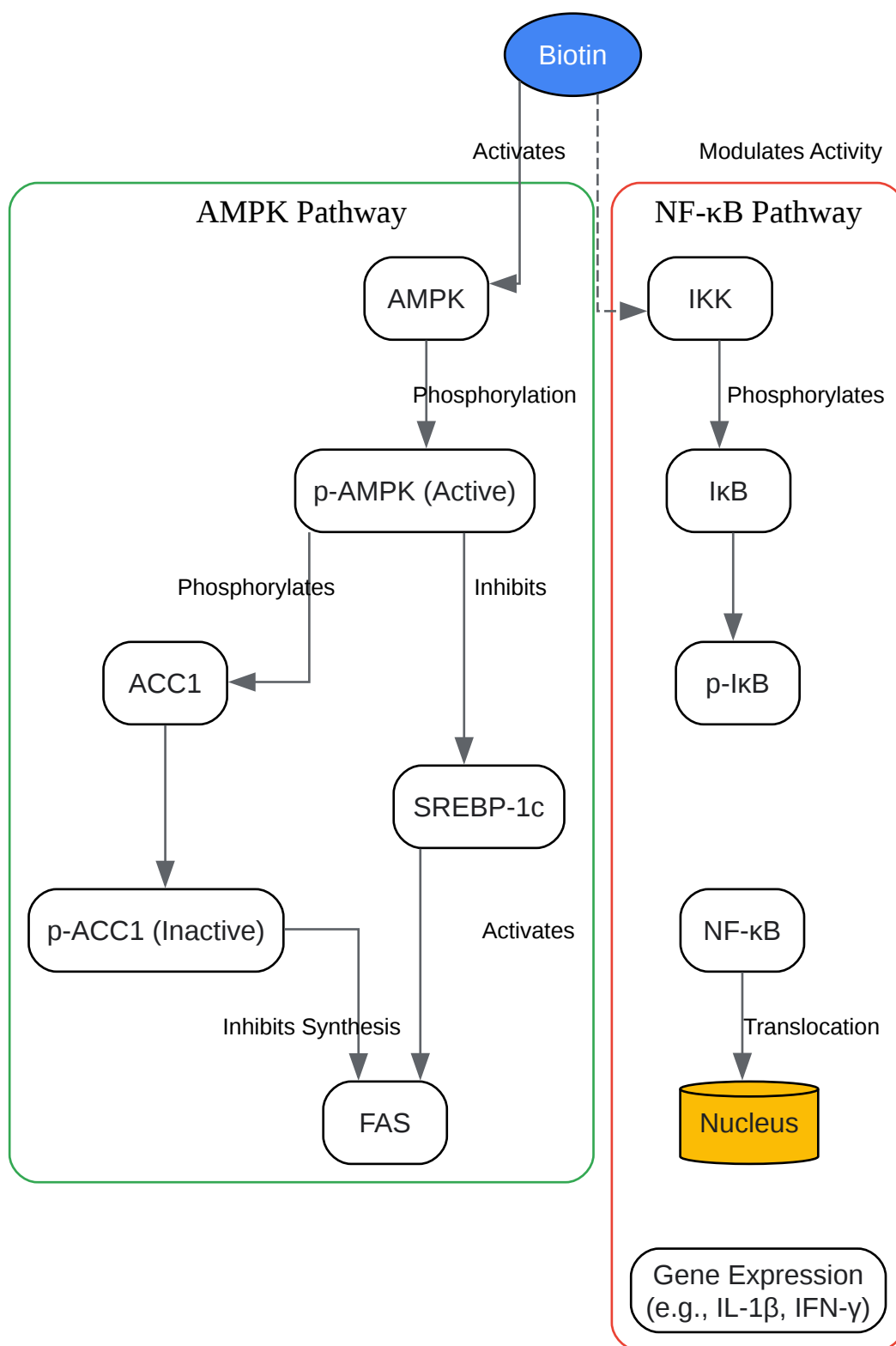
- Analyze the samples to determine the isotopic enrichment in newly synthesized fatty acids.
- Data Analysis:
 - Calculate the rate of fatty acid synthesis based on the incorporation of the deuterium label over time.

Visualizations



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Caption: General experimental workflow for using **Biotin-d2-1** in cell culture.



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